Brevinin-1-OR4

Antimicrobial peptides MIC determination Gram-positive bacteria

Brevinin-1-OR4 is a 24-residue cyclic cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily, originally identified from the skin secretions of the Chinese odorous frog Odorrana rotodora. The peptide features a conserved C-terminal 'Rana box' motif stabilized by a disulfide bridge between Cys18 and Cys24, a hallmark of the brevinin superfamily that contributes to structural stability and membrane interaction.

Molecular Formula
Molecular Weight
Cat. No. B1577895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1-OR4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1-OR4 Antimicrobial Peptide: Verified Potency, Hemocompatibility Profile, and Procurement Specifications


Brevinin-1-OR4 is a 24-residue cyclic cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily, originally identified from the skin secretions of the Chinese odorous frog Odorrana rotodora [1]. The peptide features a conserved C-terminal 'Rana box' motif stabilized by a disulfide bridge between Cys18 and Cys24, a hallmark of the brevinin superfamily that contributes to structural stability and membrane interaction [2]. Brevinin-1-OR4 exhibits broad-spectrum antibacterial and antifungal activity with a uniformly measured minimum inhibitory concentration (MIC) of 8.6 µg/mL against Escherichia coli ATCC 25922, Bacillus pyocyaneus CMCCB 10104, Staphylococcus aureus ATCC 25923, and Candida albicans, while demonstrating no detectable hemolytic activity against human erythrocytes at concentrations up to 50 µg/mL [1][3]. Synthetic Brevinin-1-OR4 is commercially available at ≥97% HPLC purity in lyophilized form for laboratory research applications [4].

Why Brevinin-1 Peptide Analogs Cannot Be Generically Substituted: Single-Residue Changes Drive Functional Divergence in Procurement Decisions


Despite sharing the brevinin-1 family designation and the conserved Rana box architecture, individual brevinin-1 peptides exhibit substantial functional divergence driven by as few as one or two amino acid substitutions. Brevinin-1-OR4 (INPFVAGVAAEMMQHVYCAASKKC) and its co-isolated analog Brevinin-1-OR5 (ILPFVAGVAAEMMKHVYCAASKKC), both originating from the identical source species Odorrana rotodora, differ at only two positions—Asn vs. Leu at position 2 and Gln vs. Lys at position 14—yet this minimal sequence variation yields markedly different net charge (+2 vs. +3), hydrophobicity (0.504 vs. 0.792), Boman index (-1.02 vs. 10.53), and antibacterial potency profiles (1.8- to 3.5-fold MIC differences) [1]. More dramatically, Brevinin-1BLc from Lithobates blairi, while among the most potent brevinin-1 peptides against S. aureus (MIC = 1.5 µM), carries an LC50 of only 9 µM against human erythrocytes, rendering it substantially more hemolytic than low-hemolysis variants such as Brevinin-1-OR4 (HC50 > 50 µg/mL) [2]. Even the conserved Brevinin-1E from Rana esculenta, with its potent MIC of 0.6 µM against S. aureus, has documented strong hemolytic properties that complicate its use in eukaryotic co-culture systems [3]. These data collectively demonstrate that antimicrobial potency, hemolytic selectivity, and experimental compatibility cannot be inferred from brevinin-1 family membership alone, making empirical, peptide-specific characterization essential for reproducible research outcomes and informed procurement decisions.

Quantitative Differentiation Evidence for Brevinin-1-OR4 Against Closest Analogs and In-Class Alternatives


1.8- to 3.5-Fold Superior Antibacterial Potency of Brevinin-1-OR4 Over Co-Isolated Brevinin-1-OR5 from the Same Source Species

Brevinin-1-OR4 demonstrates consistently lower MIC values against all tested bacterial strains compared to its co-isolated analog Brevinin-1-OR5, both originally characterized in the same primary study from Odorrana rotodora skin secretions [1]. Against E. coli ATCC 25922 and S. aureus ATCC 25923, Brevinin-1-OR4 exhibits an MIC of 8.6 µg/mL versus 15.2 µg/mL for Brevinin-1-OR5, representing a 1.8-fold potency advantage. Against B. pyocyaneus CMCCB 10104, the differential widens to 3.5-fold (8.6 vs. 30.4 µg/mL). For C. albicans, the two peptides show comparable activity (8.6 vs. 7.6 µg/mL), indicating that the structural differences between OR4 and OR5 selectively impact antibacterial rather than antifungal potency [1][2]. This direct comparison, conducted within a single publication under uniform assay conditions, eliminates the inter-laboratory variability that often confounds cross-study AMP comparisons.

Antimicrobial peptides MIC determination Gram-positive bacteria Gram-negative bacteria Intra-species comparison

Negligible Hemolytic Activity of Brevinin-1-OR4 Contrasts with Cytolytic Brevinin-1BLc: >5.6-Fold Higher Hemolytic Tolerance

Brevinin-1-OR4 exhibits no detectable hemolytic activity against human red blood cells at concentrations up to 50 µg/mL (approximately 19.5 µM), yielding an HC50 exceeding 50 µg/mL [1]. In marked contrast, Brevinin-1BLc (FLPIIAGIAAKFLPKIFCTISKKC), one of the most potent brevinin-1 peptides identified to date, displays an HC50 of only 9 µM (approximately 23 µg/mL) against human erythrocytes—meaning that at its therapeutically active concentrations against S. aureus, Brevinin-1BLc induces significant red blood cell lysis [2]. The >5.6-fold higher hemolytic tolerance of Brevinin-1-OR4 (based on µg/mL; >2.2-fold based on µM) provides a substantially wider safety margin for in vitro and ex vivo experimental systems where mammalian cell viability must be preserved alongside antimicrobial action. Furthermore, Brevinin-1BLc also exhibits cytotoxicity against HepG2 human hepatoma-derived cells (LC50 = 6 µM), whereas no cytotoxicity has been reported for Brevinin-1-OR4 at the concentrations tested [1][2].

Hemolytic activity Therapeutic index Selectivity index Erythrocyte lysis Mammalian toxicity

Position 2 (Asn→Leu) and Position 14 (Gln→Lys) Substitutions Produce Divergent Physicochemical Profiles with Inverted Charge-Activity Relationship Between OR4 and OR5

Brevinin-1-OR4 and Brevinin-1-OR5 differ by only two amino acids—Asn vs. Leu at position 2 and Gln vs. Lys at position 14—yet these substitutions produce markedly distinct physicochemical properties that correlate with, and in one key respect contradict, their differential antibacterial activities [1]. Brevinin-1-OR4 carries a net charge of +2 (3 basic residues: 1 His, 2 Lys; 1 acidic residue: 1 Glu), while Brevinin-1-OR5 carries a net charge of +3 (4 basic residues: 1 His, 3 Lys; 1 acidic residue: 1 Glu) due to the Q14K substitution. Paradoxically, the increased cationicity of OR5 is associated with reduced antibacterial potency (1.8–3.5 fold higher MIC values), directly contradicting the widely held expectation that higher net charge universally enhances antimicrobial activity through stronger electrostatic attraction to anionic bacterial membranes [1][2]. Additionally, Brevinin-1-OR4 exhibits substantially lower hydrophobicity (0.504 vs. 0.792, a 36% reduction) and a markedly lower Boman index (-1.02 vs. 10.53), predicting reduced non-specific hydrophobic interactions with mammalian membranes and potentially explaining its favorable hemolytic profile [1]. These data illustrate that within the brevinin-1 family, subtle sequence variations can invert the expected charge-activity relationship, making empirical characterization indispensable for rational peptide selection.

Structure-activity relationship Net charge Hydrophobicity Boman index Peptide engineering

Uniform Broad-Spectrum MIC Profile of Brevinin-1-OR4 Eliminates Strain-Specific Potency Variability Found Across Comparator Brevinins

Brevinin-1-OR4 is distinctive among characterized brevinin-1 peptides for its uniform MIC of 8.6 µg/mL across all four standard test organisms spanning two Gram-negative bacteria, one Gram-positive bacterium, and one yeast, as reported in the primary characterization study [1]. This within-peptide MIC consistency (1.0-fold range) contrasts sharply with the variable MIC profiles of related brevinin-1 peptides: Brevinin-1-OR5 shows a 4.0-fold MIC range (7.6–30.4 µg/mL) across the same four strains; Brevinin-1BLc exhibits a greater than 16-fold MIC range (1.5 µM for S. aureus vs. 25 µM for E. coli); and Brevinin-1E (Rana esculenta), despite its exceptional potency, shows a 3-fold intra-peptide MIC variation (0.6 µM for S. aureus vs. 1.8 µM for E. coli) [1][2][3]. The uniform potency profile of Brevinin-1-OR4 eliminates the need for strain-specific dose optimization in multi-strain screening panels, enabling a single working concentration to be applied across diverse microbial targets.

Broad-spectrum antimicrobial MIC uniformity Strain panel screening Experimental reproducibility Potency variability

Balanced Therapeutic Index of Brevinin-1-OR4 Across Gram-Positive and Gram-Negative Bacteria Compared with Strain-Dependent Selectivity of Brevinin-1BLc

The therapeutic index (TI), calculated as the ratio of hemolytic concentration (HC50) to antimicrobial MIC, provides a composite measure of an AMP's potential utility in biological systems where host cell viability must be preserved. Brevinin-1-OR4 demonstrates a TI exceeding 5.8 against all tested bacterial strains (HC50 > 50 µg/mL ÷ MIC = 8.6 µg/mL), reflecting a consistently favorable safety margin across Gram-positive and Gram-negative organisms [1]. In contrast, while Brevinin-1BLc achieves a TI of 6.0 against S. aureus (HC50 = 9 µM ÷ MIC = 1.5 µM), its TI collapses to 0.36 against E. coli (HC50 = 9 µM ÷ MIC = 25 µM), indicating that the hemolytic concentration is lower than the concentration required to inhibit E. coli growth—a therapeutically untenable profile [2]. Brevinin-1-OR5, the closest analog to OR4, shows a TI exceeding 3.3 against E. coli and S. aureus (HC50 > 50 µg/mL ÷ MIC = 15.2 µg/mL) but drops to >1.6 against B. pyocyaneus [1][3]. The balanced, strain-independent TI of Brevinin-1-OR4 distinguishes it from both the highly strain-dependent BLc and the variably potent OR5.

Therapeutic index Selectivity ratio Hemocompatibility Gram-negative bacteria Drug safety margin

Optimal Research and Procurement Application Scenarios for Brevinin-1-OR4 Based on Quantitative Differentiation Evidence


Multi-Strain Antibacterial Screening Panels Requiring Uniform Peptide Dosing Across Gram-Positive, Gram-Negative, and Fungal Targets

Brevinin-1-OR4 is uniquely suited for high-throughput antimicrobial screening programs that test against diverse microbial panels. Its uniform MIC of 8.6 µg/mL across all four standard test organisms—E. coli (Gram-negative), B. pyocyaneus (Gram-negative), S. aureus (Gram-positive), and C. albicans (fungus)—enables a single optimized working concentration to be applied across the entire panel, eliminating the need for strain-specific dose titration [1]. This contrasts with comparator brevinin-1 peptides such as Brevinin-1-OR5 (4.0-fold MIC range) and Brevinin-1BLc (>16-fold MIC range), which require individualized dosing strategies that increase peptide consumption, experimental complexity, and data normalization burden [1][2]. For procurement, this uniformity translates to predictable peptide usage calculations and reduced inventory of multiple concentration stock solutions.

Mammalian Cell Co-Culture and Ex Vivo Tissue Models Where Hemocompatibility Is a Critical Experimental Parameter

Brevinin-1-OR4 is the preferred brevinin-1 candidate for experiments requiring simultaneous antimicrobial action and mammalian cell viability preservation. Its documented absence of hemolytic activity at concentrations up to 50 µg/mL—more than 5.8 times its MIC—provides a wide experimental window for dose-ranging studies without erythrocyte lysis artifacts [1]. This is in direct contrast to Brevinin-1BLc, which lyses 50% of human erythrocytes at just 9 µM (~23 µg/mL), a concentration that overlaps with its antimicrobial range [2]. Experimental systems such as whole-blood bactericidal assays, organotypic tissue infection models, and co-culture systems with primary human cells benefit specifically from Brevinin-1-OR4's low hemolytic profile, as peptide-induced hemolysis can otherwise confound viability readouts, cytokine measurements, and histopathological endpoints.

Structure-Activity Relationship (SAR) Studies Investigating Non-Electrostatic Determinants of Antimicrobial Peptide Selectivity

The Brevinin-1-OR4/OR5 pair constitutes an exceptionally informative natural mutagenesis system for SAR investigations. These two peptides, co-isolated from the same species (Odorrana rotodora), differ at only two positions yet exhibit an inverted charge-activity relationship: OR4 with lower net charge (+2) demonstrates 1.8–3.5× greater antibacterial potency than OR5 with higher net charge (+3) [1][3]. This directly challenges the canonical AMP design principle that increased cationicity universally enhances activity, making Brevinin-1-OR4 a high-value reference compound for studies probing the contributions of hydrophobicity, amphipathicity, and residue-specific interactions to antimicrobial selectivity. Procurement of both OR4 and OR5 as a paired set enables controlled comparative studies where sequence divergence is minimized to two defined positions, reducing the confounding variables inherent in comparisons across more distantly related peptides.

Procurement of a Well-Characterized Brevinin-1 Reference Standard with Verified Purity, Source Documentation, and Reproducible Activity Data

For laboratories establishing internal reference standards for brevinin-1 family peptide characterization, Brevinin-1-OR4 offers a compelling procurement profile: ≥97% HPLC purity with documented lyophilized storage specifications [4]; activity data published in a peer-reviewed primary research article with full experimental detail (PubMed 22029824) [1]; comprehensive physicochemical parameters including net charge, hydrophobicity, and Boman index calculated and archived in the DRAMP authoritative database [3]; and a defined disulfide-bonded cyclic structure (Cys18-Cys24 Rana box) representative of the brevinin-1 architectural class [5]. The peptide's commercial availability with a 3-week lead time and documented handling and storage guidelines further supports its utility as a procurement-ready reference material for inter-laboratory standardization and assay validation.

Quote Request

Request a Quote for Brevinin-1-OR4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.